molecular formula C29H31IN2O4 B1673938 L-703,606 oxalate salt hydrate

L-703,606 oxalate salt hydrate

Cat. No.: B1673938
M. Wt: 598.5 g/mol
InChI Key: VHLWXEPQCNQPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

L-703,606 oxalate has a wide range of scientific research applications, including:

Mechanism of Action

L-703,606 oxalate exerts its effects by selectively antagonizing the NK1 receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and gastric acid secretion. By blocking the NK1 receptor, L-703,606 oxalate inhibits the binding of its natural ligand, substance P, thereby modulating these physiological processes .

Safety and Hazards

The safety data sheet suggests that personal protective equipment and face protection should be worn when handling L-703,606 oxalate salt hydrate . Adequate ventilation should be ensured, and dust formation, contact with skin, eyes, or clothing, ingestion, and inhalation should be avoided .

Biochemical Analysis

Biochemical Properties

L-703,606 oxalate salt hydrate plays a crucial role in biochemical reactions by interacting with the NK-1 tachykinin receptor. This receptor is involved in various physiological processes, including pain transmission, inflammation, and stress responses. This compound binds to the NK-1 receptor with high affinity, thereby inhibiting the binding of its natural ligand, substance P . This inhibition prevents the downstream signaling pathways that are typically activated by substance P, leading to a reduction in pain and inflammation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it inhibits the NK-1 receptor, which is known to play a role in pain perception and stress responses . By blocking this receptor, this compound can reduce the release of pro-inflammatory cytokines and other mediators involved in pain and inflammation . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its impact on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the NK-1 receptor, thereby preventing the binding of substance P . This competitive inhibition blocks the receptor’s activation and subsequent signaling cascades. The inhibition of NK-1 receptor signaling leads to a decrease in the release of pro-inflammatory mediators and a reduction in pain and inflammation . Furthermore, this compound may also modulate gene expression by influencing transcription factors and other regulatory proteins involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under desiccated conditions and can maintain its activity for extended periods . Its stability may be compromised in the presence of moisture, leading to degradation and a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and pain over prolonged periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NK-1 receptor and reduces pain and inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the NK-1 receptor . The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are subsequently excreted through the kidneys . The metabolic pathways of this compound can influence its efficacy and safety profile, highlighting the importance of understanding its biotransformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound is primarily localized to the cell membrane, where it interacts with the NK-1 receptor . This subcellular localization is crucial for its activity, as it allows the compound to effectively inhibit receptor signaling . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the compound’s activity and function, further highlighting the importance of understanding its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-703,606 oxalate involves multiple steps, starting with the formation of the core azabicyclo[2.2.2]octane structure. The key steps include:

Industrial Production Methods

Industrial production of L-703,606 oxalate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and conditions, as well as purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-703,606 oxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines.

    Cyclization: This reaction often requires catalysts and specific temperature conditions.

    Salt formation: Oxalic acid is used to form the oxalate salt.

Major Products

The major product of these reactions is L-703,606 oxalate, with the formation of intermediate compounds such as the free base and various substituted derivatives .

Comparison with Similar Compounds

L-703,606 oxalate is unique in its high potency and selectivity for the NK1 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.

Properties

IUPAC Name

2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLWXEPQCNQPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.